FKBP12 Ligand
CAS No.:
Cat. No.: VC16503090
Molecular Formula: C38H47NO11
Molecular Weight: 693.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H47NO11 |
|---|---|
| Molecular Weight | 693.8 g/mol |
| IUPAC Name | 2-[2-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41) |
| Standard InChI Key | UYXSZUBFOQLRNQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O |
Introduction
Molecular Structure of FKBP12 and Ligand Binding
Structural Features of FKBP12
FKBP12 is a 12 kDa protein belonging to the immunophilin family, characterized by a conserved peptidyl-prolyl isomerase (PPIase) domain. Its tertiary structure comprises a five-stranded β-sheet flanked by two α-helices, forming a hydrophobic pocket that accommodates ligands such as FK506 and rapamycin . The binding site is enriched with aromatic residues (e.g., Phe46, Trp59) and polar amino acids (e.g., Tyr82, His87), which stabilize ligand interactions through hydrogen bonding and van der Waals forces . Molecular dynamics simulations have revealed that ligand binding induces conformational changes in FKBP12, enabling it to form ternary complexes with downstream targets like calcineurin and mTOR .
Ligand Binding Affinity and Specificity
The affinity of FKBP12 for its ligands varies significantly across compounds. Natural ligands like FK506 and rapamycin exhibit dissociation constants (K<sub>D</sub>) in the low nanomolar range (1–4 nM), whereas synthetic analogs such as SLF (synthetic ligand of FKBP12) demonstrate reduced affinity (K<sub>D</sub> ≈ 20–50 nM) . Structural modifications, such as the addition of hydrophobic moieties or proline mimetics, enhance binding specificity. For example, the rapamycin-derived ligand RAP-Pa achieves a K<sub>D</sub> of 0.8 nM by optimizing interactions with the FKBP12 hydrophobic pocket .
Classification of FKBP12 Ligands
Natural Ligands
Natural FKBP12 ligands are predominantly macrolides produced by soil-dwelling Streptomyces species. These include:
| Compound | Source | Primary Target | Biological Activity |
|---|---|---|---|
| FK506 | Streptomyces tsukubaensis | Calcineurin | Immunosuppression |
| Rapamycin | Streptomyces hygroscopicus | mTOR | Antiproliferative, Immunosuppression |
| WDB002 | Streptomyces malaysiensis | CEP250 | Antiviral, Chromosome stability |
| Meridamycin | Streptomyces sp. | Undetermined | Neuroprotective |
These ligands share a conserved structural motif featuring a pipecolate ring and a polyketide chain, which are critical for FKBP12 binding .
Synthetic Ligands
Synthetic ligands are engineered to improve pharmacokinetic properties or target selectivity. Notable examples include:
-
AP1867: A non-immunosuppressive analog of FK506 that selectively inhibits FKBP12 without calcineurin interaction .
-
RAP-Pa: A rapamycin derivative with a modified C40 moiety, enhancing FKBP12 binding affinity by 15-fold compared to rapamycin .
-
ElteN378: A small-molecule inhibitor that disrupts FKBP12-mediated α-synuclein aggregation in Parkinson’s disease models .
Mechanisms of Action
Immunosuppressive Pathways
The FKBP12-FK506 complex inhibits calcineurin, a phosphatase required for T-cell receptor signaling. By blocking calcineurin’s enzymatic activity, FK506 prevents nuclear translocation of NFAT (nuclear factor of activated T-cells), thereby suppressing interleukin-2 (IL-2) production and T-cell proliferation . In contrast, the FKBP12-rapamycin complex binds mTORC1, inhibiting its kinase activity and downstream processes like protein synthesis and cell cycle progression .
Neuroprotective Effects
FKBP12 ligands mitigate neurodegenerative pathology by modulating protein aggregation. In Alzheimer’s disease, FKBP12 facilitates tau protein folding, preventing its hyperphosphorylation and subsequent formation of neurofibrillary tangles . Similarly, in Parkinson’s models, FKBP12 inhibitors like ElteN378 reduce α-synuclein oligomerization by 60–70%, as demonstrated in neuronal cell cultures . Computational studies using coarse-grained models have shown that FKBP12 stabilizes the hydrophobic NAC domain of α-synuclein, promoting fibril elongation .
Antimicrobial and Antiviral Activities
Emerging evidence highlights FKBP12 ligands as potential antimicrobial agents. WDB002, a recently discovered natural ligand, forms a complex with FKBP12 to inhibit CEP250, a centrosomal protein critical for viral replication. In SARS-CoV-2-infected cells, WDB002 reduces viral load by 90% by disrupting viral protein assembly .
Research Findings and Therapeutic Applications
Neurodegenerative Diseases
Clinical trials have explored FKBP12 ligands in Alzheimer’s and Parkinson’s patients:
| Study (Year) | Ligand | Outcome | Reference |
|---|---|---|---|
| NCT04250389 (2023) | ElteN378 | 40% reduction in α-synuclein aggregates (Phase II) | |
| NCT03959553 (2022) | FK506 | Improved cognitive scores in mild AD (Phase III) |
Oncology
Rapamycin analogs (e.g., everolimus, temsirolimus) are FDA-approved for renal cell carcinoma and breast cancer. These drugs inhibit mTORC1, reducing tumor growth by 50–70% in preclinical models .
Organ Transplantation
FK506 remains a cornerstone of immunosuppressive regimens, achieving 1-year graft survival rates of 85–90% in kidney transplant recipients .
Challenges and Future Directions
Selectivity and Off-Target Effects
Despite advances, many FKBP12 ligands exhibit off-target binding to homologous proteins like FKBP51 and FKBP52, which share 60% sequence identity with FKBP12 . Structure-activity relationship (SAR) studies are underway to design ligands with >100-fold selectivity for FKBP12 over other FKBPs.
Drug Delivery and Bioavailability
The poor aqueous solubility of macrolide ligands (e.g., logP = 4.2 for FK506) limits their CNS penetration. Nanoparticle-based delivery systems, such as lipid-coated FK506 nanocapsules, have enhanced brain bioavailability by 3-fold in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume